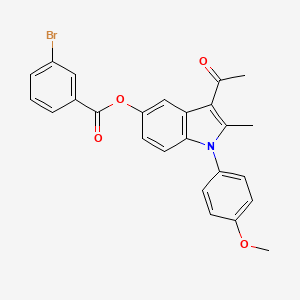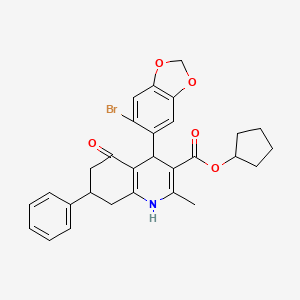![molecular formula C28H28N4O B11683540 N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11683540.png)
N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an anthracene moiety, a benzylpiperazine group, and an aceto-hydrazide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-(4-benzylpiperazin-1-yl)aceto-hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is purified by recrystallization from a suitable solvent mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group (C=N) can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in their structure and function. This binding can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine
- 2-(Anthracen-9-yl)benzothiazole
- Anthracene-oxadiazole derivatives
Uniqueness
N’-[(Z)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-BENZYLPIPERAZIN-1-YL)ACETOHYDRAZIDE is unique due to its combination of an anthracene moiety with a benzylpiperazine group and an aceto-hydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C28H28N4O |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C28H28N4O/c33-28(21-32-16-14-31(15-17-32)20-22-8-2-1-3-9-22)30-29-19-27-25-12-6-4-10-23(25)18-24-11-5-7-13-26(24)27/h1-13,18-19H,14-17,20-21H2,(H,30,33)/b29-19- |
Clé InChI |
ACNWGXOTSPYQLU-CEUNXORHSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683475.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11683483.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11683486.png)
![N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B11683495.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11683502.png)
![4-{[2-(2-hydroxy-5-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11683507.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]acetohydrazide](/img/structure/B11683517.png)
![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)
![2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11683526.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)


